![molecular formula C21H17BrN6O3 B2525579 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1169971-97-4](/img/structure/B2525579.png)
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione" is a complex molecule that appears to be a derivative of several heterocyclic compounds, including oxadiazole and triazole. These types of compounds are often studied for their potential biological activities, such as antitumor properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the cyclocondensation of dicarbonyl ester with phenyl hydrazine, followed by hydrazinolysis to give the corresponding hydrazide. This hydrazide can then react with carbon disulfide or ammonium thiocyanate to afford oxadiazole or triazole derivatives, respectively . Additionally, 1,3-dipolar cycloaddition reactions are used to synthesize novel triazoles bearing oxadiazole and phenylsulfonyl groups . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings, such as 1,2,4-oxadiazole and 1,2,3-triazole, which are known for their diverse biological activities. The presence of a bromophenyl group suggests potential for further functionalization through palladium-catalyzed cross-coupling reactions . The molecular structure is likely to be elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Compounds containing oxadiazole and triazole rings can participate in various chemical reactions. For instance, triazole derivatives can be obtained through cycloaddition reactions with organic azides . The bromophenyl group in the compound could undergo radical-based reactions, potentially leading to the formation of trifluoromethyl-substituted derivatives . These reactions are crucial for the modification and functionalization of the core structure to enhance biological activity or to create novel derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their melting points and Rf values, which are indicative of their purity and behavior in chromatographic processes . The solubility, stability, and reactivity of the compound would be influenced by the presence of the heterocyclic rings and substituents like the bromophenyl and ethylphenyl groups. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Structure
A series of novel oxadiazolyl pyrrolo triazole diones, which includes the specified compound, has been synthesized using 1,3-dipolar cycloaddition reactions. These compounds, characterized by spectroscopic methods, were designed based on the principle of bioisosterism to create entities with potential biological activities. The comprehensive synthesis route involves novel 5-azidomethyl 3-aryl substituted 1,2,4-oxadiazoles reacting with N-phenyl maleimide to yield the desired products (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Biological Activities
Anti-protozoal and Anticancer Properties
The compound is part of a study on its in vitro anti-protozoal and cytotoxic activities. The synthesized heterocyclic compounds, including variants of the specified molecule, show promise in anti-protozoal and anti-cancer applications. These studies are crucial for developing new therapeutic agents against protozoal infections and cancer (Dürüst et al., 2012).
Antimicrobial Activities
Further investigations into the biological activities of similar compounds have demonstrated antimicrobial properties, indicating the potential for the specified compound to act against various microbial strains. This expands the application of such compounds in developing new antibiotics or antiseptic agents (Kaneria et al., 2016).
Propiedades
IUPAC Name |
3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN6O3/c1-2-12-3-9-15(10-4-12)28-20(29)17-18(21(28)30)27(26-24-17)11-16-23-19(25-31-16)13-5-7-14(22)8-6-13/h3-10,17-18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPKJXBHDCJOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

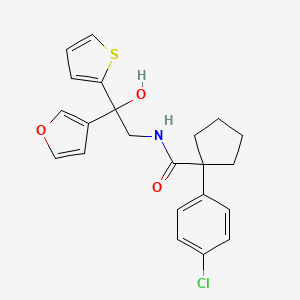
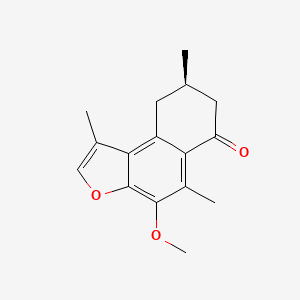

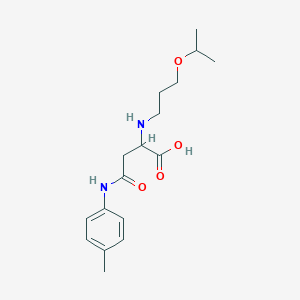
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2525505.png)

![{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate](/img/structure/B2525508.png)
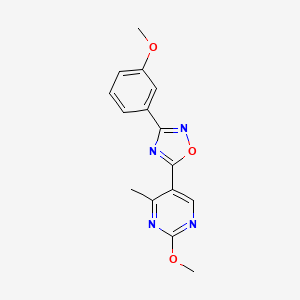

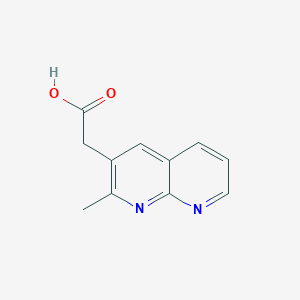
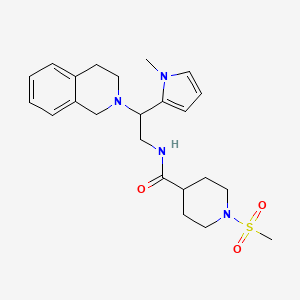
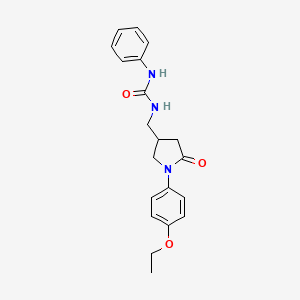

![2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525517.png)